4-Nitrophenyl 2-aminoacetate
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitrophenyl compounds often involves the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials . This process has been explored by thousands of researchers and is considered a benchmark reaction to assess the activity of nanostructured materials . Another method involves the phase-transfer aminolysis of 4-Nitrophenyl Acetate with Amino Acid Salts .Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl compounds can be analyzed using various techniques. For instance, the Fourier transform infrared spectra of ethyl 2-amino-4- (4-nitrophenyl)-4H-pyrano [3,2-h]quinoline-3-carboxylate were recorded within the range 4000–400 cm –1 .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a commonly used reaction to examine the activity of catalytic nanostructures in an aqueous environment . Another reaction involves the enzymatic reaction carried out in 96-well plates containing clarified cell lysate, KP i buffer, PLP, 2-(4-nitrophenyl)ethan-1-amine 5 as amine donor and the substrate, with 20% DMSO to aid substrate solubility .Safety And Hazards
Future Directions
The future directions for the study of 4-Nitrophenyl compounds could involve further exploration of their catalytic activity, particularly in the reduction of 4-nitrophenol . Additionally, the design, synthesis, and characterization of new carbamates of 4-Nitrophenylchloroformate and their antimicrobial and antioxidant activities could be an area of future research .
properties
IUPAC Name |
(4-nitrophenyl) 2-aminoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGONNPXPJQKSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170120 | |
Record name | 4-Nitrophenyl glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 2-aminoacetate | |
CAS RN |
17639-39-3 | |
Record name | 4-Nitrophenyl glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.